![molecular formula C23H24ClN7 B11286435 N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11286435.png)
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors. The reaction conditions often involve the use of formic acid or triethyl orthoformate as a one-carbon source reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been primarily studied for its anticancer properties. It inhibits key enzymes involved in tumor growth and has shown effectiveness against various cancer cell lines. The compound's unique structure enhances its selectivity and potency against specific biological targets .
Case Studies:
- In vitro Studies:
- Table of Anticancer Activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 (breast cancer) | 3.79 |
Compound B | NCI-H460 (lung cancer) | 42.30 |
This compound | TBD | TBD |
Neuropharmacological Applications
Potential in Treating Mental Disorders:
The compound is also being explored for its neuropharmacological properties, particularly in the treatment of schizophrenia and depression. The piperazine ring is known for its interaction with neurotransmitter systems, which may contribute to anxiolytic and antidepressant effects .
Research Findings:
Studies have indicated that derivatives similar to this compound can promote neurite outgrowth, suggesting potential applications in neurodegenerative diseases .
Summary of Findings
This compound represents a promising candidate for further research in both oncology and neuropharmacology due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Known for their diverse biological activities.
Thieno[3,4-b]pyridine derivatives: Also exhibit significant biological activities and are used in various therapeutic applications.
Uniqueness
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological properties.
Biological Activity
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C23H24ClN7
- Molecular Weight : 433.94 g/mol
- CAS Number : 887467-51-8
The compound features a complex structure with a fused bicyclic system that includes nitrogen atoms, contributing to its unique chemical properties. The presence of a chloro group, methyl group, and a phenylpiperazine moiety enhances its selectivity and potency against specific biological targets .
Anticancer Potential
This compound has been primarily investigated for its anticancer properties. Research indicates that this compound inhibits key enzymes involved in tumor growth, making it a candidate for cancer therapy.
Key Findings :
- Inhibition of Tumor Growth : The compound has shown efficacy in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant cytotoxicity.
- Mechanism of Action : It is believed to act by inhibiting cell cycle progression and inducing apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition .
Neuropharmacological Effects
In addition to its anticancer activity, this compound has been explored for its neuropharmacological properties. It may have applications in treating disorders such as schizophrenia and depression due to its ability to modulate neurotransmitter systems.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study | Biological Activity | Cell Line | IC50 Value |
---|---|---|---|
Bouabdallah et al. (2022) | Anticancer | MCF7 | 3.79 µM |
Huang et al. (2022) | CDK2 Inhibition | MCF7 | 0.98 µM |
Kumar et al. (2022) | Cytotoxicity | HCT116 | 0.39 µM |
These findings suggest that this compound exhibits promising biological activity across different therapeutic areas.
Properties
Molecular Formula |
C23H24ClN7 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24ClN7/c1-16-14-17(24)8-9-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-12-10-30(11-13-31)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) |
InChI Key |
HBSMIRXDDXZKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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